

Unraveling the Biological Activity of ML162: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML162

Cat. No.: B162735

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Introduction

ML162 is a small molecule probe that has garnered significant attention in the field of cancer biology for its ability to induce a specific form of regulated cell death known as ferroptosis. Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has reshaped our understanding of its mechanism of action, pointing towards Thioredoxin Reductase 1 (TXNRD1) as a primary target. This technical guide provides an in-depth exploration of the biological activity of **ML162**, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Induction of Ferroptosis via TXNRD1 Inhibition

ML162 is a potent inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] While early studies identified **ML162** as a covalent inhibitor of GPX4, a key enzyme that neutralizes lipid hydroperoxides, more recent research has demonstrated that **ML162** does not directly inhibit purified GPX4.[3] Instead, compelling evidence suggests that **ML162**, along with the structurally similar compound RSL3, acts as a potent and direct inhibitor of TXNRD1, another crucial selenoprotein involved in cellular redox control.[3][4][5]

The inhibition of TXNRD1 by **ML162** disrupts the thioredoxin antioxidant system, which works in concert with the glutathione system to maintain cellular redox homeostasis. This disruption leads to an increase in intracellular reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately culminating in ferroptotic cell death.[3][6] This revised understanding of **ML162**'s target is critical for the design of future studies and the development of novel therapeutics targeting ferroptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of **ML162** and related compounds.

Compound	Cell Line	Assay	IC50/EC50	Reference
ML162	A549 (Human lung cancer)	TXNRD1 activity inhibition	Effective at ≥ 0.5 μ M	[7]
ML162	A2058 (Melanoma)	Cell viability	Dose-dependent cell death	[7]
ML162	A375 (Melanoma)	Cell viability	Dose-dependent cell death	[7]
RSL3	H1975 (Human non-small cell lung cancer)	Cytotoxicity	150 nM	[3]

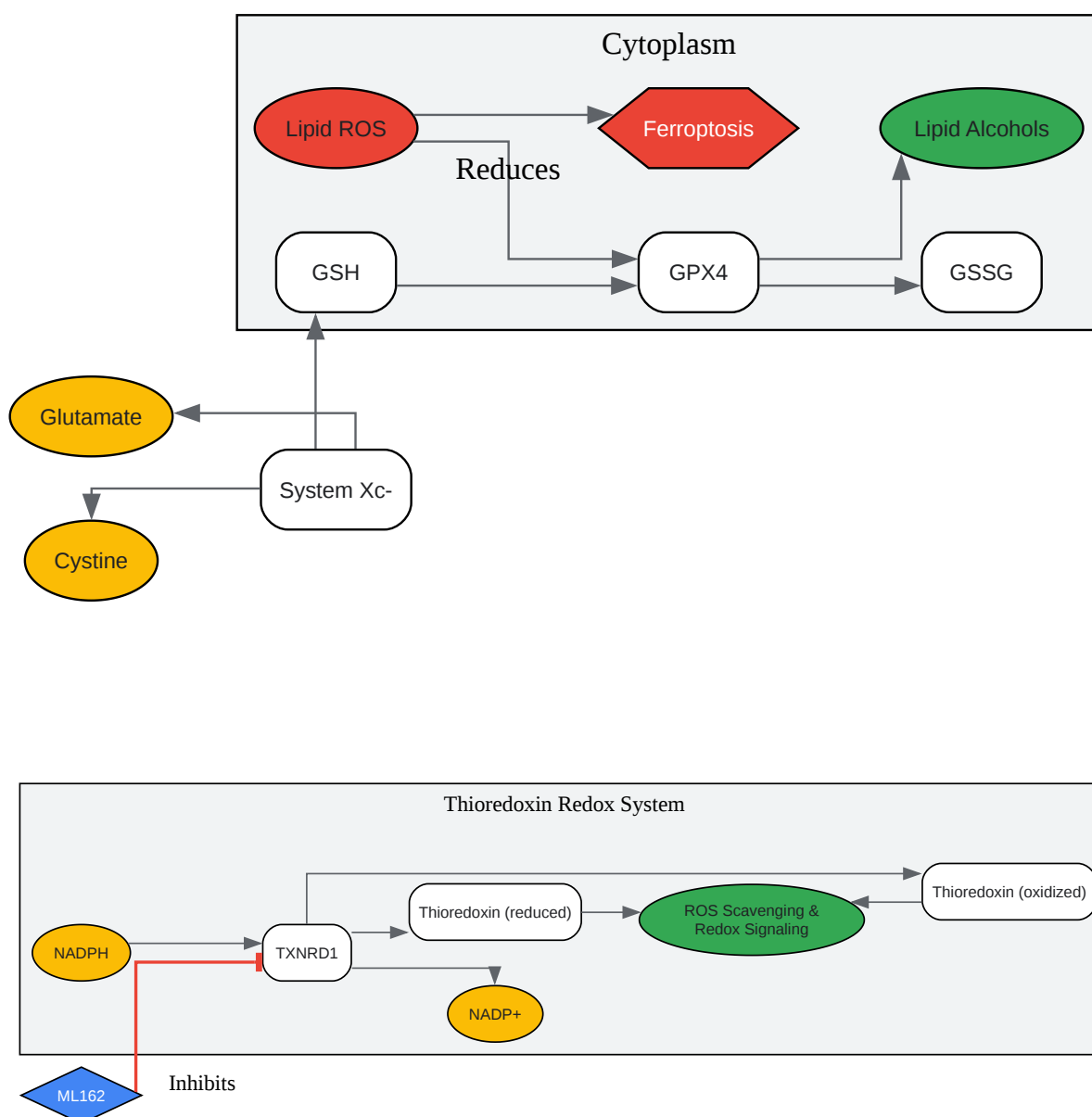
Table 1: In Vitro Activity of **ML162** and Related Compounds. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of **ML162** and the related compound RSL3 in various cancer cell lines.

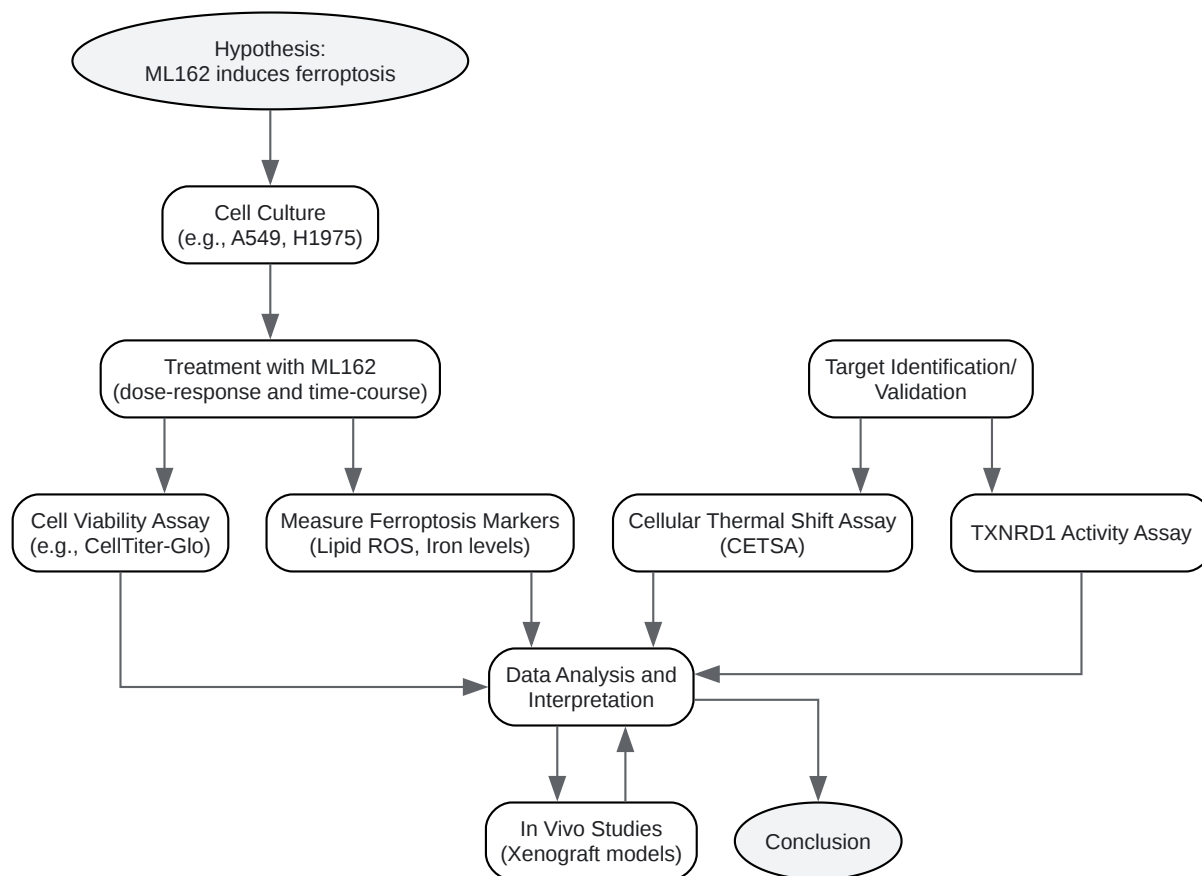
Compound	Animal Model	Dosage	Application	Outcome	Reference
ML162	BALB/c mice with TS/A tumors	40 mg/kg (intraperitoneal, once daily)	Anti-tumor activity in vivo	-	[7]

Table 2: In Vivo Activity of **ML162**. This table summarizes the in vivo dosage and application of **ML162** in a preclinical cancer model.

Signaling Pathways

The biological activity of **ML162** is intrinsically linked to the cellular pathways governing redox homeostasis and ferroptosis. The following diagrams, generated using the DOT language, illustrate these key signaling networks.





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- To cite this document: BenchChem. [Unraveling the Biological Activity of ML162: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162735#understanding-the-biological-activity-of-ml162]

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